molecular formula C12H12N2O3S B2468114 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole CAS No. 303985-26-4

3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole

Cat. No.: B2468114
CAS No.: 303985-26-4
M. Wt: 264.3
InChI Key: MTCMBOZPZHNFMH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole is a structurally unique isoxazole derivative characterized by a 3,5-dimethylisoxazole core substituted at the 4-position with a sulfanylmethyl group bearing a 4-nitrophenyl moiety. Isoxazoles are a prominent class of heterocyclic compounds with diverse biological activities, including antiviral, anti-inflammatory, and enzyme-modulating properties . The 3,5-dimethyl substitution on the isoxazole ring is a common pharmacophore in medicinal chemistry, as seen in commercial drugs like Valdecoxib (a COX-2 inhibitor) and β-lactam antibiotics . Modifications at the 4-position, such as sulfonyl or sulfanyl groups, are actively explored to enhance bioavailability, metabolic stability, and target specificity .

Such structural features are critical in drug design, particularly for enzyme inhibitors or receptor antagonists .

Properties

IUPAC Name

3,5-dimethyl-4-[(4-nitrophenyl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-12(9(2)17-13-8)7-18-11-5-3-10(4-6-11)14(15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCMBOZPZHNFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dicarbonyl compound and hydroxylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the 4-Nitrophenyl Moiety: The final step involves the coupling of the sulfanyl group with a 4-nitrophenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The methyl groups on the isoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The isoxazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole, we compare it with structurally analogous 3,5-dimethylisoxazole derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Comparative Analysis of 3,5-Dimethylisoxazole Derivatives

Compound Name (CAS/Ref.) 4-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physicochemical Properties Source
Target Compound [(4-Nitrophenyl)sulfanyl]methyl 291.07* N/A Strong electron-withdrawing nitro group; potential enzyme inhibition -
3,5-Dimethyl-4-[5-morpholine-1-sulfonyl-thiophene-2-yl]-isoxazole 5-Morpholine-sulfonyl-thiophene 328.40 103–105 High solubility due to morpholine; moderate molecular weight
5-(3,5-Dimethylisoxazol-4-yl)-thiophene-2-sulphonic acid 4-methoxyphenylamide Thiophene-sulfonic acid 4-methoxyphenylamide 364.43 85–87 Enhanced lipophilicity from methoxyphenyl; potential GST interaction
3,5-Dimethyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl-isoxazole Pyrazin-2-yloxy-piperidine sulfonyl 352.39 N/A Sulfonyl group improves metabolic stability; piperidine enhances CNS penetration
3-(4-Nitrophenyl)isoxazole 4-Nitrophenyl 190.16 N/A Weak GST inhibition (non-competitive); nitro group reduces potency
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole Pyrrolidinylmethyl 180.25 N/A Basic amine improves solubility; potential for receptor binding

*Calculated molecular weight for C₁₃H₁₃N₃O₃S: 291.07 g/mol.

Key Findings:

Substituent Effects on Bioactivity: The 4-nitrophenyl group in the target compound and 3-(4-nitrophenyl)isoxazole is associated with non-competitive enzyme inhibition, particularly against glutathione S-transferase (GST). However, nitro-substituted derivatives exhibit weaker inhibitory effects compared to bromo- or chloro-substituted analogs (e.g., 3-(4-bromophenyl)isoxazole shows competitive GST inhibition) . Sulfonyl-containing derivatives (e.g., morpholine-sulfonyl-thiophene ) demonstrate enhanced solubility and metabolic stability, making them preferable for oral drug formulations.

Electronic and Steric Influences: The sulfanyl (S–) linker in the target compound may reduce electron-withdrawing effects compared to sulfonyl (SO₂) groups in analogs like compound 5 . This difference could alter binding affinities to enzymatic active sites.

Physicochemical Properties: Derivatives with aryl sulfonamides (e.g., 4-methoxyphenylamide ) exhibit higher molecular weights (>350 g/mol) and lipophilicity, which may impact membrane permeability.

Synthetic Accessibility :

  • Sulfanyl-linked derivatives (e.g., the target compound) may require milder synthetic conditions compared to sulfonyl analogs, which often involve sulfonation with aggressive reagents like chlorosulfonic acid .

Biological Activity

3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole is a heterocyclic compound characterized by an isoxazole ring with methyl substitutions at positions 3 and 5, and a sulfanyl group linked to a 4-nitrophenyl moiety at position 4. This compound has garnered attention in scientific research due to its potential biological activities , particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains. Studies indicate that derivatives containing the isoxazole framework exhibit significant inhibition against both gram-positive and gram-negative bacteria. For instance, sulfonamide derivatives of isoxazole have shown effectiveness in inhibiting bacterial growth, suggesting that the presence of the sulfonyl group enhances its antimicrobial efficacy .

Table 1: Antimicrobial Activity of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Pseudomonas aeruginosa< 15 µg/mL

Anticancer Activity

Research has also focused on the anticancer properties of this compound. The mechanism of action appears to involve the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. Several studies have reported that modifications to the isoxazole structure can significantly enhance anticancer activity against various cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineViability (%) at 10 µMIC50 (µM)
Caco-239.85
A54931.910

The biological activity of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole is attributed to several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that modify cellular proteins and nucleic acids, leading to cell death.
  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol-containing proteins, disrupting their function and contributing to the compound's antimicrobial and anticancer effects.
  • Interaction with Enzymes : The isoxazole ring can interact with various enzymes and receptors, modulating their activity and potentially leading to cytotoxic effects in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of isoxazole and evaluated their antimicrobial activities. Among these, the compound demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC comparable to established antibiotics like vancomycin .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this compound revealed that it significantly decreased the viability of Caco-2 cells in vitro. The study indicated that treatment with the compound led to a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent for colorectal cancer .

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